molecular formula C10H18O B1667373 (-)-Borneol CAS No. 464-45-9

(-)-Borneol

Cat. No. B1667373
CAS RN: 464-45-9
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-SFVIPPHHSA-N
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Description

(-)-Borneol is a bicyclic organic compound and a terpene derivative. It’s one of two enantiomers of borneol, which are found in nature. It has a characteristic camphor-like aroma.


Synthesis
The synthesis of (-)-Borneol can be achieved through various methods, including the reduction of (-)-camphor, which is a more complex terpene.


Molecular Structure
(-)-Borneol is a bicyclic molecule with the molecular formula C10H18O. It consists of a six-membered ring fused to a four-membered ring, and it has a hydroxyl functional group attached.


Chemical Reactions
(-)-Borneol can undergo various chemical reactions typical of alcohols, such as esterification and oxidation. For example, it can be oxidized to (-)-camphor using oxidizing agents.


Scientific Research Applications

Enhancing Blood-Brain Barrier Permeability

(-)-Borneol has been shown to enhance the permeability of the blood-brain barrier (BBB), making it a promising agent for improving central nervous system (CNS) drug delivery. This effect is believed to be a reversible physiological process characterized by rapid and transient penetration of the BBB. It modulates various proteins involved in the BBB's structure, which might aid in delivering therapeutic agents to the brain more effectively (Qun-lin Zhang, B. Fu, & Zhang-Jin Zhang, 2017).

Neuroprotective Agent in Ischemic Stroke

Research suggests that (-)-Borneol could be a significant neuroprotective agent, especially in the context of cerebral ischemic injury. It seems to alleviate the disruption of the BBB, reduce oxidative reactions, inhibit inflammation, and improve neurological functions. This makes (-)-Borneol a candidate for addressing the pathological basis of several serious CNS diseases, including stroke (Zi-xian Chen et al., 2019).

Interaction with GABA Receptors

Studies have found that both (+)- and (-)-Borneol are efficacious modulators of GABA action at human recombinant α1β2γ2L GABAA receptors. These findings could aid in understanding the molecular aspects of GABA A receptor activation and might have implications for the development of new therapeutic agents (R. E. Granger, Erica L. Campbell, & G. Johnston, 2005).

Effect on Drug Permeation Through Biological Membranes

Research involving molecular dynamics simulations has shown that (-)-Borneol can interact with biological membranes, like DPPC phospholipid membranes, influencing their permeability. This interaction might be crucial for its role as a penetration enhancer in drug delivery systems (Qianqian Yin et al., 2014).

Analgesic Properties and Mechanisms

A clinical study demonstrated the analgesic efficacy of topical (-)-Borneol. It identified the TRPM8 channel as a molecular target and showed that borneol-induced analgesia involves a downstream glutamatergic mechanism in the spinal cord. This suggests (-)-Borneol's potential as a topical analgesic (Shu Wang et al., 2017).

Modulation of Inflammation in Acute Lung Injury

(-)-Borneol has been found to have protective effects in models of acute lung injury (ALI), suggesting its potential in treating pulmonary conditions. It seems toreduce inflammatory responses and modulate key signaling pathways involved in inflammation (Wei-ting Zhong et al., 2014).

Enhancing the Transdermal Permeation of Drugs

Studies have shown that (-)-Borneol can enhance the transdermal permeation of drugs. This effect varies depending on the concentration of (-)-Borneol and the properties of the drug, indicating its potential as a penetration enhancer in topical drug delivery systems (X. Dai et al., 2016).

Safety And Hazards

Like many terpenes, (-)-Borneol can be irritating to the skin and eyes. It’s also flammable, so it should be kept away from heat and open flames.


Future Directions

Research on (-)-Borneol is ongoing, with studies looking into its potential uses in medicine and industry. For example, its anti-inflammatory and analgesic properties make it a potential candidate for development into new pain relief medications.


properties

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID3022035
Record name [(1S)-endo]-(-)-Borneol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], Solid, White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
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Record name Borneol
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Record name (-)-Borneol
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Record name Borneol
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Boiling Point

212 °C, 210.00 to 212.00 °C. @ 779.00 mm Hg
Record name BORNEOL
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Record name (-)-Borneol
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Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
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Product Name

Borneol, (-)-

Color/Form

White to off-white crystals, White translucent lumps

CAS RN

507-70-0, 464-45-9
Record name BORNEOL
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Record name (-)-Borneol
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
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Record name [(1S)-endo]-(-)-Borneol
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Record name (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name BORNEOL, (-)-
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Record name BORNEOL
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Record name (-)-Borneol
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Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 210 - 215 °C
Record name BORNEOL
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Record name (-)-Borneol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
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0.1 g
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
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borohydrides
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Borneol
Reactant of Route 2
(-)-Borneol
Reactant of Route 3
(-)-Borneol
Reactant of Route 4
(-)-Borneol
Reactant of Route 5
(-)-Borneol
Reactant of Route 6
(-)-Borneol

Citations

For This Compound
58,200
Citations
SP Bhatia, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… The irritation potential of Lavandula stoechas and six terpenes, including borneol, which were constituents of the oil were investigated. The irritant potential of borneol was evaluated …
Number of citations: 93 www.sciencedirect.com
JRGS Almeida, GR Souza, JC Silva… - The Scientific World …, 2013 - hindawi.com
… Additionally, borneol-treated mice reduced the … that borneol possess significant central and peripheral antinociceptive activity; it has also anti-inflammatory activity. In addition, borneol …
Number of citations: 155 www.hindawi.com
Y Li, M Ren, J Wang, R Ma, H Chen, Q Xie… - Frontiers in …, 2021 - frontiersin.org
… ) The drugs used must be borneol, whether D-borneol, L-borneol, or synthetic borneol, it should be noted that the literature on combination of drugs, which sets borneol alone as a group …
Number of citations: 36 www.frontiersin.org
L Chen, J Su, L Li, B Li, W Li - J Med Plants Res, 2011 - researchgate.net
… optical rotation of refined D-borneol from leaves of Mei Pian tree … borneol and materially surpass synthetic borneol. Antioxidant activities of the refined D-borneol and standard D-borneol …
Number of citations: 52 www.researchgate.net
QL Zhang, BM Fu, ZJ Zhang - Drug Delivery, 2017 - Taylor & Francis
… of borneol is dextrorotatory borneol (endo-(1 R)-1,7,7-trimethyl-bicyclo[2.2.1] heptan-2-ol, (+)-borneol), … Another natural form of borneol is levorotary borneol (endo-(1 S)-1,7,7-trimethyl-…
Number of citations: 134 www.tandfonline.com
Y Mei, L Li, L Fan, W Fan, L Liu, F Zhang, Z Hu… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Borneol (BO) represents a global trade-driven spreading of ethnic medicine traceable to the classical age, and won its name specific to its original …
Number of citations: 11 www.sciencedirect.com
TJ Park, YS Park, TG Lee, H Ha, KT Kim - Biochemical pharmacology, 2003 - Elsevier
… borneol with similar potency (49±12μM), suggesting that the activity of nAChRs is inhibited by borneol… The data suggest that borneol specifically inhibits the nAChR-mediated effects in a …
Number of citations: 117 www.sciencedirect.com
MGB Dantas, SAGB Reis, CMD Damasceno… - The Scientific World …, 2016 - hindawi.com
… the easy borneol penetration into the nervous tissue is reported and it is a potent analgesic and antiinflammatory, there are no reports in the literature about borneol … borneol 5% (BG5). …
Number of citations: 213 www.hindawi.com
B Yu, M Ruan, X Dong, Y Yu, H Cheng - Journal of ethnopharmacology, 2013 - Elsevier
… In this study, the effect of borneol on different brain regions were investigated to explore the … mechanism of borneol, the relationship between the BBB-opening effect of borneol in the …
Number of citations: 110 www.sciencedirect.com
RE Granger, EL Campbell, GAR Johnston - Biochemical pharmacology, 2005 - Elsevier
(+)-Borneol is a bicyclic monoterpene used for … (+)-Borneol was found to have a highly efficacious positive modulating action at GABA A receptors, as did its enantiomer (−)-borneol. The …
Number of citations: 237 www.sciencedirect.com

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